bmh-21

Catalog No.
S548519
CAS No.
896705-16-1
M.F
C21H20N4O2
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bmh-21

CAS Number

896705-16-1

Product Name

bmh-21

IUPAC Name

N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26)

InChI Key

BXYDVWIAGDJBEC-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

BMH-21, N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo(g)pyrido(2,1-b)quinazoline-4-carboxamide

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O

Description

The exact mass of the compound N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide is 362.1743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 751342. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Scientific Field: Cancer Research and Oncology

Results and Outcomes: Studies have shown that BMH-21 effectively inhibits rDNA transcription with an IC50 of 60 nM in A375 melanoma cells. The compound has demonstrated exceptional activity against various cancer cell types and has shown better efficacy than many FDA-approved cancer drugs in preclinical studies .

BMH-21, chemically known as N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide, is a small-molecule compound recognized for its potent inhibitory effects on RNA polymerase I transcription. This compound is characterized by its unique ability to intercalate into DNA without inducing DNA damage, distinguishing it from traditional chemotherapeutic agents that often rely on DNA damage mechanisms to exert their effects. BMH-21 is notable for its selective action against cancer cells, demonstrating a growth inhibition concentration (GI₅₀) of approximately 160 nM in various cancer cell lines while sparing normal cells from similar toxic effects .

Due to the lack of research on this specific compound, its mechanism of action remains unknown. However, the presence of the benzo[g]pyrido[2,1-b]quinazoline core suggests potential for biological activity, as this scaffold has been explored in the development of kinase inhibitors []. The dimethylamino group might further enhance its interaction with biological targets, but this is purely speculative without experimental data.

BMH-21 functions primarily through the inhibition of RNA polymerase I transcription. It binds to GC-rich sequences in ribosomal DNA, effectively blocking the elongation phase of transcription. Research has shown that BMH-21 decreases the elongation rate of RNA polymerase I and increases transcriptional pausing, leading to a reduction in the synthesis of ribosomal RNA . Notably, BMH-21 does not activate the cellular DNA damage response pathways typically associated with other intercalators, making it a unique candidate for therapeutic applications targeting transcriptional regulation without inducing genotoxicity .

The biological activity of BMH-21 is primarily linked to its ability to induce nucleolar stress and cause degradation of the Pol I catalytic subunit, RPA194. This degradation leads to significant alterations in nucleolar structure and function, which are hallmarks of cellular stress responses. BMH-21 has been shown to activate the p53 pathway independently of DNA damage, suggesting alternative mechanisms for its anticancer effects . The compound's selectivity for cancer cells over normal cells further enhances its potential as a therapeutic agent .

The synthesis of BMH-21 involves multiple steps typical of heteroaromatic compound synthesis. Key methods include:

  • Formation of the benzo[g]pyridoquinazoline core: This involves cyclization reactions that construct the fused aromatic system.
  • Introduction of functional groups: The dimethylaminoethyl and carboxamide groups are introduced through amination and acylation reactions.
  • Purification: High-performance liquid chromatography (HPLC) is commonly used to achieve high purity levels necessary for biological testing.

The specific details of the synthetic route can vary based on laboratory protocols but generally follow established organic synthesis techniques.

BMH-21 has potential applications in cancer therapy due to its selective inhibition of RNA polymerase I. Its unique mechanism allows it to be explored as a treatment option for various cancers where ribosomal RNA synthesis is upregulated. Additionally, it serves as a valuable tool in research settings for studying transcriptional regulation and nucleolar stress responses .

Studies have demonstrated that BMH-21 interacts specifically with components of the RNA polymerase I complex, leading to functional inhibition without triggering DNA damage response pathways. This interaction profile suggests that BMH-21 could be used in combination therapies aimed at enhancing the efficacy of existing treatments while minimizing side effects associated with DNA damaging agents . Further research into its interactions with other cellular pathways could elucidate additional therapeutic avenues.

BMH-21 shares structural similarities with several other compounds that inhibit RNA polymerase I transcription. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Actinomycin DDNA intercalator that inhibits RNA synthesisInduces DNA damage and activates repair pathways
CX-5461Selective inhibitor of RNA polymerase IInduces DNA damage response; more toxic to normal cells
BMH-9Pol I inhibitor with a different side chainLess potent than BMH-21 but structurally related
BMH-22Similar structure with slight modificationsShows similar activity but varies in potency
BMH-23Closely related compound with increased toxicityHigher activity but also more toxic than BMH-21

BMH-21's uniqueness lies in its ability to inhibit transcription without causing DNA damage or activating repair pathways, making it a promising candidate for further development in cancer therapeutics .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

360.15862589 g/mol

Monoisotopic Mass

360.15862589 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

896705-16-1

Wikipedia

Bmh-21

Dates

Modify: 2023-08-15
1: Peltonen K, Colis L, Liu H, Jäämaa S, Zhang Z, Af Hällström T, Moore HM, Sirajuddin P, Laiho M. Small Molecule BMH-Compounds That Inhibit RNA Polymerase I and Cause Nucleolar Stress. Mol Cancer Ther. 2014 Nov;13(11):2537-46. doi: 10.1158/1535-7163.MCT-14-0256. Epub 2014 Oct 2. PubMed PMID: 25277384; PubMed Central PMCID: PMC4221476.
2: Colis L, Peltonen K, Sirajuddin P, Liu H, Sanders S, Ernst G, Barrow JC, Laiho M. DNA intercalator BMH-21 inhibits RNA polymerase I independent of DNA damage response. Oncotarget. 2014 Jun 30;5(12):4361-9. PubMed PMID: 24952786; PubMed Central PMCID: PMC4147329.
3: Colis L, Ernst G, Sanders S, Liu H, Sirajuddin P, Peltonen K, DePasquale M, Barrow JC, Laiho M. Design, synthesis, and structure-activity relationships of pyridoquinazolinecarboxamides as RNA polymerase I inhibitors. J Med Chem. 2014 Jun 12;57(11):4950-61. doi: 10.1021/jm5004842. Epub 2014 May 30. PubMed PMID: 24847734; PubMed Central PMCID: PMC4059246.
4: Peltonen K, Colis L, Liu H, Trivedi R, Moubarek MS, Moore HM, Bai B, Rudek MA, Bieberich CJ, Laiho M. A targeting modality for destruction of RNA polymerase I that possesses anticancer activity. Cancer Cell. 2014 Jan 13;25(1):77-90. doi: 10.1016/j.ccr.2013.12.009. PubMed PMID: 24434211; PubMed Central PMCID: PMC3930145.

Explore Compound Types